Ethyl 5-(2-(5-chlorothiophen-2-yl)acetamido)-3-methylthiophene-2-carboxylate

Description

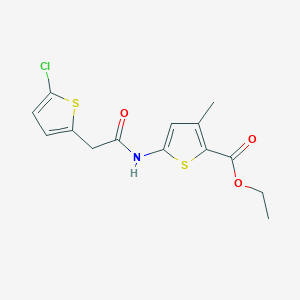

Ethyl 5-(2-(5-chlorothiophen-2-yl)acetamido)-3-methylthiophene-2-carboxylate is a thiophene-based derivative characterized by a central thiophene ring substituted with a methyl group at position 3, an ethyl carboxylate ester at position 2, and a 2-(5-chlorothiophen-2-yl)acetamido group at position 4. This compound belongs to a class of heterocyclic molecules widely explored for their applications in pharmaceuticals, agrochemicals, and materials science due to their structural versatility and reactivity .

The synthesis of such compounds typically involves multi-step reactions, including cyclization, acetylation, and coupling reactions. For instance, analogous thiophene derivatives are synthesized via condensation of ethyl acetoacetate with sulfur and nitriles or cyanoacetates under reflux conditions, followed by functionalization with chlorinated or aryl substituents .

Properties

IUPAC Name |

ethyl 5-[[2-(5-chlorothiophen-2-yl)acetyl]amino]-3-methylthiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14ClNO3S2/c1-3-19-14(18)13-8(2)6-12(21-13)16-11(17)7-9-4-5-10(15)20-9/h4-6H,3,7H2,1-2H3,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBLAIIGDAYXJRO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=C(S1)NC(=O)CC2=CC=C(S2)Cl)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14ClNO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(2-(5-chlorothiophen-2-yl)acetamido)-3-methylthiophene-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of 5-chlorothiophene-2-carboxylic acid: This can be achieved through the chlorination of thiophene-2-carboxylic acid using reagents like thionyl chloride.

Acetylation: The 5-chlorothiophene-2-carboxylic acid is then acetylated to form 5-chlorothiophene-2-acetyl chloride.

Amidation: The acetyl chloride is reacted with an amine to form the corresponding amide.

Esterification: Finally, the amide is esterified with ethanol to produce this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(2-(5-chlorothiophen-2-yl)acetamido)-3-methylthiophene-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene ring, especially at the 2- and 5-positions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Reduced thiophene derivatives.

Substitution: Various substituted thiophenes depending on the reagents used.

Scientific Research Applications

Ethyl 5-(2-(5-chlorothiophen-2-yl)acetamido)-3-methylthiophene-2-carboxylate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the development of advanced materials, such as organic semiconductors and conductive polymers.

Mechanism of Action

The mechanism of action of Ethyl 5-(2-(5-chlorothiophen-2-yl)acetamido)-3-methylthiophene-2-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to participate in various molecular interactions, including hydrogen bonding, hydrophobic interactions, and π-π stacking.

Comparison with Similar Compounds

Key Observations:

Chloroacetamido derivatives (e.g., Ethyl 2-[(chloroacetyl)amino]-4-ethyl-5-methylthiophene-3-carboxylate) show increased electrophilicity, which may enhance reactivity in nucleophilic substitution reactions .

Biological Relevance: Amino-substituted analogs (e.g., Ethyl 3-amino-5-(4-chlorophenyl)thiophene-2-carboxylate) serve as precursors for Schiff base formation, enabling further functionalization for drug development . The chlorophenyl moiety in multiple compounds correlates with antimicrobial and anticancer activities, as seen in related studies .

Biological Activity

Ethyl 5-(2-(5-chlorothiophen-2-yl)acetamido)-3-methylthiophene-2-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound, synthesizing information from various scientific sources.

Chemical Structure and Properties

The compound has the following molecular characteristics:

- Molecular Formula : C13H12ClN2O3S2

- Molecular Weight : 329.8 g/mol

- IUPAC Name : this compound

The structure features a thiophene ring, which is known for its role in biological activity, particularly in drug design.

Antimicrobial Properties

Research has indicated that compounds containing thiophene moieties exhibit significant antimicrobial activities. A study demonstrated that derivatives of thiophenes, including those similar to this compound, showed effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Anticancer Activity

Several studies have explored the anticancer potential of thiophene derivatives. For instance, compounds with structural similarities to this compound were found to inhibit cell proliferation in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The mechanism involves the induction of apoptosis and cell cycle arrest .

Anti-inflammatory Effects

Thiophene derivatives are also noted for their anti-inflammatory properties. In vitro studies have shown that these compounds can inhibit the production of pro-inflammatory cytokines and enzymes, suggesting a potential role in treating inflammatory diseases .

The biological activities of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis or cancer cell metabolism.

- Interaction with Cellular Receptors : It may interact with various cellular receptors, modulating signaling pathways related to inflammation and apoptosis.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that thiophene derivatives can induce oxidative stress in target cells, leading to apoptosis .

Study on Antimicrobial Activity

A recent study evaluated the antimicrobial efficacy of several thiophene derivatives against multi-drug resistant strains. The results indicated that this compound exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics .

Study on Anticancer Effects

In a comparative study involving various thiophene derivatives, this compound was shown to significantly reduce tumor growth in xenograft models. The study highlighted its potential as a lead compound for further development in cancer therapeutics .

Q & A

Q. Methodological Approach :

Perform controlled experiments with identical substrates but varied catalysts/reaction times.

Use HPLC or TLC to monitor reaction progress and quantify side products.

What crystallographic methods are recommended for structural determination?

Advanced

For single-crystal X-ray diffraction:

Data Collection : Use SHELXC/D/E for high-throughput phasing and SHELXL for refinement .

Space Group Determination : SHELXT automates space-group identification from reflection data .

Refinement : SHELXL handles high-resolution or twinned data, with R-factors < 0.05 for reliable models .

Visualization : Mercury CSD 2.0 aids in analyzing intermolecular interactions (e.g., hydrogen bonds, π-stacking) .

Case Study : Diethyl 5-acetamido-3-methylthiophene-2,4-dicarboxylate (analogous compound) was refined using SHELXL, achieving a final R-value of 0.039 .

How to design experiments for evaluating biological activity (e.g., anti-inflammatory or antioxidant potential)?

Q. Advanced

Assay Selection :

- Antioxidant : DPPH radical scavenging or FRAP assays .

- Anti-inflammatory : COX-2 inhibition or TNF-α suppression in cell lines.

Dose-Response Studies : Test concentrations from 1–100 μM to determine IC₅₀ values.

Controls : Include ascorbic acid (antioxidant) and indomethacin (anti-inflammatory) as positive controls .

Statistical Analysis : Use ANOVA with post-hoc tests (e.g., Tukey’s) to validate significance (p < 0.05).

Mechanistic Insights : Combine molecular docking (e.g., AutoDock Vina) to predict binding affinities to target proteins.

What strategies mitigate challenges in regioselective functionalization of the thiophene ring?

Q. Advanced

Directing Groups : Use acetamido or ester groups to guide electrophilic substitution at C-5 .

Metal Catalysis : Pd-mediated cross-coupling (e.g., Suzuki-Miyaura) for aryl group introduction .

Computational Modeling : DFT calculations (e.g., Gaussian 09) predict reactive sites based on electron density maps.

Example : Ethyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate underwent regioselective hydrazone formation at C-3 using diazonium salts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.